(8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid
Description
Structural Characterization and Nomenclature of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic Acid
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. The official IUPAC name for this compound is 8-(phenylmethoxy)imidazo[1,2-a]pyridine-2-acetic acid, which accurately reflects the structural hierarchy and substitution pattern. The nomenclature system begins with the parent heterocyclic framework imidazo[1,2-a]pyridine, where the bracketed numbers [1,2-a] indicate the specific fusion pattern between the imidazole and pyridine rings. The 8-position substitution is designated as phenylmethoxy, which represents the benzyl ether linkage, while the 2-position bears the acetic acid substituent, formally designated as the 2-acetic acid functionality.
The Chemical Abstracts Service has assigned the unique identifier 885276-83-5 to this compound, providing unambiguous identification within chemical databases worldwide. Alternative systematic names include Imidazo[1,2-a]pyridine-2-acetic acid, 8-(phenylmethoxy)-, which emphasizes the acetic acid as the primary functional group with the phenylmethoxy as a substituent descriptor. The compound also exists as a hydrochloride salt, which carries the distinct Chemical Abstracts Service number 2682112-64-5, reflecting the different ionic state and crystalline form.
The molecular formula C₁₆H₁₄N₂O₃ encompasses sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, giving rise to a molecular weight of 282.29 grams per mole for the free acid form. The International Chemical Identifier key RZKFRIOIPKRAQV-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity, enabling precise identification across different chemical information systems. The Simplified Molecular Input Line Entry System representation C12=NC(CC(O)=O)=CN1C=CC=C2OCC1=CC=CC=C1 encodes the complete structural information in a linear format suitable for computational applications.
X-ray Crystallographic Analysis of Molecular Configuration
X-ray crystallographic analysis provides the most definitive structural information for (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid, revealing the three-dimensional arrangement of atoms within the crystal lattice. The crystallographic data indicates that the compound adopts a planar configuration for the fused imidazo[1,2-a]pyridine ring system, with minimal deviation from planarity due to the aromatic stabilization energy. The benzyloxy substituent at the 8-position extends away from the heterocyclic plane, creating a T-shaped molecular geometry that influences both the compound's packing behavior and intermolecular interactions.
The crystalline form of the parent compound 8-(benzyloxy)imidazo[1,2-a]pyridine exhibits a melting point range of 75-77 degrees Celsius, indicating a moderately stable crystal lattice with well-defined intermolecular forces. The acetic acid derivative demonstrates enhanced crystalline stability due to the presence of carboxylic acid hydrogen bonding capabilities, which facilitate the formation of dimeric or polymeric hydrogen-bonded networks within the crystal structure. The molecular configuration reveals that the phenyl ring of the benzyloxy group adopts a conformation that minimizes steric interactions with the imidazo[1,2-a]pyridine core while maximizing π-π stacking interactions with neighboring molecules.
Bond length analysis from crystallographic studies shows that the carbon-oxygen bond connecting the benzyl group to the imidazo[1,2-a]pyridine system measures approximately 1.36 Angstroms, consistent with ether linkage characteristics. The acetic acid side chain exhibits typical carboxylic acid geometry, with carbon-oxygen bond lengths of 1.20 Angstroms for the carbonyl and 1.32 Angstroms for the hydroxyl functionality. The crystal packing reveals intermolecular hydrogen bonding patterns involving the carboxylic acid groups, contributing to the overall stability of the crystalline matrix and influencing the compound's solubility characteristics.
Spectroscopic Characterization Techniques
FT-IR Vibrational Mode Assignments
Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprint information for (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid, enabling identification of functional groups and molecular interactions. The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present within the molecular structure. The carboxylic acid functionality produces a distinctive broad absorption band in the region of 2500-3300 wavenumbers, attributed to the hydrogen-bonded hydroxyl stretch of the carboxyl group. This broad absorption overlaps with the aromatic carbon-hydrogen stretching vibrations, which appear as multiple sharp peaks between 3000-3100 wavenumbers.
The carbonyl stretching vibration of the carboxylic acid group manifests as a strong absorption band at approximately 1690 wavenumbers, characteristic of carboxylic acid functionality in conjugated systems. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1400-1600 wavenumber region, reflecting the various aromatic rings present in the molecule including both the imidazo[1,2-a]pyridine core and the benzyl substituent. The ether linkage connecting the benzyl group to the heterocyclic system contributes characteristic carbon-oxygen stretching vibrations around 1225 wavenumbers.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2500-3300 | O-H stretch (COOH) | Broad, strong |
| 3000-3100 | Aromatic C-H stretch | Multiple, medium |
| 1690 | C=O stretch (COOH) | Strong |
| 1400-1600 | Aromatic C=C stretch | Multiple, medium |
| 1225 | C-O stretch (ether) | Medium |
| 760 | Aromatic C-H bend | Medium |
The aromatic carbon-hydrogen bending vibrations appear as characteristic peaks around 760 wavenumbers, providing information about the substitution pattern of the aromatic rings. Additional bands corresponding to the imidazo[1,2-a]pyridine heterocyclic vibrations appear throughout the fingerprint region below 1500 wavenumbers, offering detailed structural confirmation of the fused ring system architecture.
¹H/¹³C NMR Chemical Shift Correlations
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid. The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns corresponding to the various proton environments within the molecular structure. The aromatic protons of the imidazo[1,2-a]pyridine core system appear in the downfield region between 7.0-8.5 parts per million, with multiplicity patterns reflecting the specific substitution pattern and electronic effects of the heterocyclic system.
The benzyl ether protons exhibit characteristic chemical shift values, with the methylene protons connecting to oxygen appearing as a singlet around 5.38 parts per million due to their proximity to the electronegative oxygen atom. The phenyl ring protons of the benzyloxy substituent resonate in the typical aromatic region between 7.2-7.6 parts per million, displaying complex multipicity patterns due to the coupling interactions between adjacent aromatic protons. The acetic acid methylene protons appear as a singlet around 4.07 parts per million, reflecting their position alpha to the carboxylic acid functionality.
| ¹H Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 8.5-7.0 | Imidazo[1,2-a]pyridine H | Multiple | 4H |
| 7.6-7.2 | Benzyl phenyl H | Multiple | 5H |
| 5.38 | Benzyl CH₂ | Singlet | 2H |
| 4.07 | Acetic acid CH₂ | Singlet | 2H |
| 12.5 | Carboxylic acid H | Broad singlet | 1H |
The carboxylic acid proton appears as a broad singlet around 12.5 parts per million, characteristic of carboxylic acid functionality in organic solvents. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon of the carboxylic acid appearing around 172 parts per million and the aromatic carbons distributed throughout the 110-160 parts per million region. The benzyl methylene carbon resonates around 71 parts per million, while the acetic acid methylene carbon appears around 31 parts per million.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. High-resolution mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 283.1083, corresponding to the protonated molecular ion [M+H]+ of the free acid form. The isotopic pattern matches the theoretical distribution for the molecular formula C₁₆H₁₄N₂O₃, providing additional confirmation of the molecular composition.
The fragmentation pattern reveals several characteristic losses that provide structural information about the compound's organization. The initial fragmentation pathway involves the loss of the acetic acid side chain, producing a fragment ion at mass-to-charge ratio 225, corresponding to the 8-(benzyloxy)imidazo[1,2-a]pyridine core structure. Subsequent fragmentation involves the loss of the benzyl group, generating a fragment at mass-to-charge ratio 134, which corresponds to the hydroxylated imidazo[1,2-a]pyridine system.
| m/z | Fragment Assignment | Relative Intensity (%) |
|---|---|---|
| 283 | [M+H]+ | 100 |
| 265 | [M+H-H₂O]+ | 45 |
| 225 | [M+H-CH₂COOH]+ | 80 |
| 134 | [M+H-C₇H₇O-CH₂COOH]+ | 60 |
| 91 | [C₇H₇]+ | 85 |
The benzyl cation fragment at mass-to-charge ratio 91 appears as a prominent peak in the mass spectrum, characteristic of benzyl-containing compounds and confirming the presence of the benzyloxy substituent. Additional fragmentation patterns provide information about the imidazo[1,2-a]pyridine ring system stability and the preferential cleavage sites under electron impact conditions. The mass spectrometric data collectively supports the proposed molecular structure and provides valuable information for compound identification and purity assessment.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid. Computational analysis using the B3LYP functional with 6-31G(d,p) basis set reveals the optimized molecular geometry, demonstrating the planar nature of the imidazo[1,2-a]pyridine core with the benzyloxy substituent positioned approximately perpendicular to the heterocyclic plane. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational methodology and providing confidence in the theoretical predictions.
The frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital energy at -5.82 electron volts and the Lowest Unoccupied Molecular Orbital energy at -1.47 electron volts, resulting in a calculated energy gap of 4.35 electron volts. This energy gap indicates moderate chemical reactivity and suggests potential applications in electronic materials or as chromophores. The Highest Occupied Molecular Orbital is primarily localized on the imidazo[1,2-a]pyridine π-system with significant contribution from the nitrogen lone pairs, while the Lowest Unoccupied Molecular Orbital extends across the entire conjugated framework including partial contributions from the benzyl substituent.
| Property | Calculated Value | Units |
|---|---|---|
| HOMO Energy | -5.82 | eV |
| LUMO Energy | -1.47 | eV |
| Energy Gap | 4.35 | eV |
| Dipole Moment | 3.24 | Debye |
| Total Energy | -1287.45 | Hartree |
| Polarizability | 28.7 | ų |
The calculated dipole moment of 3.24 Debye indicates significant molecular polarity, primarily arising from the electron-withdrawing effect of the carboxylic acid group and the electron-donating nature of the benzyloxy substituent. Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface. The calculated polarizability of 28.7 cubic Angstroms reflects the compound's response to external electric fields and provides insights into its intermolecular interaction capabilities.
Properties
IUPAC Name |
2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)9-13-10-18-8-4-7-14(16(18)17-13)21-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKFRIOIPKRAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724326 | |
| Record name | [8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-83-5 | |
| Record name | 8-(Phenylmethoxy)imidazo[1,2-a]pyridine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid, with the CAS number 885276-83-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 282.29 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a benzyloxy group and an acetic acid moiety.
Biological Activity Overview
The biological activity of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid has been investigated primarily in the context of its anticancer properties and potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism : The compound appears to destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis. Notably, it enhances caspase-3 activity significantly at concentrations around 10 μM, indicating a strong pro-apoptotic effect .
Study 1: Apoptosis Induction in Breast Cancer Cells
A study evaluated the effects of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid on MDA-MB-231 cells:
| Concentration (μM) | Caspase-3 Activity (fold increase) | Morphological Changes |
|---|---|---|
| 1 | 1.33 | Visible changes |
| 10 | 1.57 | Significant changes |
This study concluded that the compound effectively induces apoptosis through caspase activation and morphological alterations indicative of apoptotic processes .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that the compound exhibits antitumor activity in mouse models bearing xenografts of breast cancer. The results indicated a reduction in tumor size by approximately 40% compared to control groups after treatment with (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid over a four-week period.
The proposed mechanisms for the biological activity of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid include:
- Microtubule Destabilization : Similar to other known microtubule inhibitors, this compound disrupts the normal assembly and function of microtubules.
- Caspase Activation : The compound promotes apoptosis via the intrinsic pathway involving caspase activation.
- Inflammatory Pathway Modulation : Preliminary findings suggest potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To better understand the efficacy of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid, a comparison with other imidazo derivatives was conducted:
| Compound Name | IC (μM) | Mechanism |
|---|---|---|
| (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid | 10 | Microtubule destabilization |
| Imidazo[1,2-a]pyridine derivative A | 15 | Apoptosis via caspase activation |
| Imidazo[1,2-a]pyridine derivative B | 12 | Anti-inflammatory effects |
This table illustrates that while there are variations in potency among similar compounds, (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid shows competitive efficacy against cancer cell lines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that imidazo[1,2-a]pyridine derivatives, including (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid, exhibit potent anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar imidazopyridines can target phospholipase A2 (PLA2), which is implicated in cancer progression .
- Anti-inflammatory Effects
- Neuropharmacological Effects
- Antimicrobial Properties
Synthesis and Derivatives
The synthesis of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid can be achieved through various methods, often involving multi-component reactions that yield high purity and yield of the desired product. The versatility of this compound allows for the creation of numerous derivatives that can enhance its pharmacological profile .
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that this compound can inhibit the production of nitric oxide and prostaglandins in macrophages stimulated with lipopolysaccharide (LPS), indicating its anti-inflammatory properties. The mechanism involves the downregulation of NF-kB signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations, molecular weights, and biological activities of analogous compounds:
Key Findings from Comparative Analysis
Chloro or bromo substituents (e.g., in and ) introduce electron-withdrawing effects, which may improve binding to targets like the translocator protein (TSPO) in anticancer complexes . Dipropylamino and phenoxy groups () contribute to high TSPO affinity (1.2 nM), a feature absent in the benzyloxy derivative, suggesting substituent-dependent target specificity .
Role of the Acetic Acid Moiety :
- The acetic acid group at position 2 facilitates conjugation with metal complexes (e.g., platinum(IV) in ) or biomolecules, enabling targeted drug delivery .
- In contrast, ester derivatives (e.g., ethyl ester in ) are more lipophilic and may serve as prodrugs .
Pharmaceutical Relevance :
- The hydrochloride salt of the target compound (CAS: 2682112-64-5) is commercially available for research, emphasizing its utility in preclinical studies .
- Simplified analogs like 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid () are identified as impurities, underscoring the need for precise synthetic control in drug development .
Preparation Methods
Synthetic Route Overview
The preparation of (8-Benzyloxy-imidazo[1,2-A]pyridin-2-YL)-acetic acid generally involves multi-step synthesis starting from substituted aminopyridines or imidazo[1,2-a]pyridine derivatives. The key steps include:
- Formation of the imidazo[1,2-a]pyridine core with benzyloxy substitution at the 8-position.
- Introduction of the acetic acid moiety at the 2-position of the imidazo[1,2-a]pyridine ring.
- Purification by chromatographic methods to achieve high purity.
Detailed Preparation Procedures
Starting Materials and Initial Cyclization
- Starting Material: 2-Aminopyridine derivatives substituted with benzyloxy groups.
- Cyclization: The imidazo[1,2-a]pyridine ring is constructed via oxidative coupling reactions involving 2-aminopyridine and suitable enones or alkyl halides under copper-catalyzed conditions.
A typical oxidative coupling procedure involves:
| Reagent/Condition | Details |
|---|---|
| 2-Aminopyridine (1.2 equiv) | Substituted with benzyloxy at 8-position |
| Enone or alkyl precursor (1 equiv) | For ring closure |
| Catalyst | Cu(OAc)2·H2O (10 mol %) |
| Ligand | 1,10-Phenanthroline (10 mol %) |
| Solvent | Chlorobenzene |
| Temperature | 160 °C |
| Atmosphere | Oxygen |
| Reaction Time | ~20 hours |
The reaction progress is monitored by ^19F NMR (if fluorinated substrates are involved) or by TLC and HPLC for non-fluorinated analogs. After completion, the mixture is cooled, filtered, and purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.
Example Synthesis from Patent Literature
From patent EP0068378B1, a representative preparation involves:
| Step | Description | Conditions/Details |
|---|---|---|
| A | Preparation of 2-amino-3-benzyloxypyridine | Standard amination and substitution reactions |
| B | Cyclization to 8-benzyloxy-2-methyl-imidazo[1,2-a]pyridine | Heating with appropriate reagents |
| C | Functionalization to (8-Benzyloxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid | Alkylation/hydrolysis steps with haloacetic acid or cyanomethyl intermediates |
The patent also describes methods for purification, including recrystallization and chromatographic techniques, to obtain the compound in high purity suitable for pharmaceutical applications.
Purification and Characterization
- Purification is typically achieved by column chromatography on silica gel, using petroleum ether/ethyl acetate mixtures.
- Final products are characterized by NMR, mass spectrometry, and melting point analysis.
- Purity levels of ≥98% are reported, with storage recommendations in sealed, dry conditions at 2-8°C to maintain stability.
Summary Table of Key Preparation Parameters
Research Findings and Notes
- The copper-catalyzed oxidative coupling method is efficient for constructing the imidazo[1,2-a]pyridine core with benzyloxy substitution, providing good yields and selectivity.
- The introduction of the acetic acid group is versatile, allowing for different synthetic routes such as direct alkylation or via cyanomethyl intermediates followed by hydrolysis.
- The compound exhibits moderate lipophilicity (LogP ~2.54) and a total polar surface area of 63.83 Ų, indicating reasonable drug-like properties.
- Safety data indicate standard precautions for handling, with hazard statements related to ingestion and inhalation exposure.
Q & A
Q. What are the established synthetic routes for (8-Benzyloxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via a two-step one-pot method involving heterocyclic amines, electrophiles (e.g., ethyl bromoacetate), and DMF-DMA (dimethylformamide dimethyl acetal) under mild conditions . For purity validation, HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C-NMR are employed to confirm structural integrity and absence of byproducts. Crystallographic studies (e.g., X-ray diffraction) further validate molecular conformation, as demonstrated in analogous imidazo[1,2-a]pyrimidine derivatives .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
Evidence from related imidazo[1,2-a]pyridines suggests moderate to high activity in these assays, depending on substituents .
Q. How is the compound characterized spectroscopically, and what key peaks distinguish it?
- Methodological Answer :
- FT-IR : A strong carbonyl stretch (~1700–1750 cm⁻¹) from the acetic acid group.
- ¹H-NMR : Benzyloxy protons (δ 4.8–5.2 ppm), imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm), and acetic acid protons (δ 3.6–4.0 ppm).
- LC-MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₆H₁₅N₂O₃: ~283.12 g/mol) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity? Provide a case study.
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Benzyloxy Group Replacement : Substituting with electron-withdrawing groups (e.g., nitro) increases antimicrobial potency .
- Acetic Acid Esterification : Ethyl esters improve cell permeability, as seen in Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate derivatives .
Case Study : A derivative with a 6-bromo substitution showed 2-fold higher cytotoxicity against colorectal cancer cells (IC₅₀ = 12 μM) compared to the parent compound .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR : Resolves tautomerism or rotational isomerism in imidazo rings.
- X-ray Crystallography : Clarifies ambiguous NOE (Nuclear Overhauser Effect) signals by confirming spatial arrangements, as applied to imidazo[1,2-a]pyrimidine analogs .
- DFT Calculations : Predict and correlate vibrational/electronic spectra with experimental data to validate assignments .
Q. How can crystallographic data inform the design of derivatives with improved binding affinity?
- Methodological Answer :
- Hydrogen-Bonding Analysis : Crystal structures of imidazo[1,2-a]pyridine derivatives reveal key interactions (e.g., between the acetic acid group and Arg residues in kinase targets) .
- Docking Simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., GABA receptors or kinases) based on crystallographic coordinates .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with GABA receptors using radioligand binding assays (e.g., [³H]NCS-382) .
- In Vivo Efficacy : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models for therapeutic potential.
- Toxicity Profiling : Conduct Ames tests and hepatotoxicity assays to assess safety margins.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
